5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine
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Overview
Description
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine: is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an oxetane ring at the 2-position via an oxygen atom. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and oxetane.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2, typically used in aqueous or organic solvents.
Reduction: LiAlH4 is a common reducing agent used in anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require bases like NaH and solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. The oxetane ring and pyridine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine is unique due to the presence of both the methyl group and the oxetane ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and an oxetane moiety. The oxetane ring is notable for its stability and potential for ring-opening reactions, which may influence the compound's reactivity and biological interactions.
The precise mechanism of action of this compound is not entirely elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The oxetane ring's ability to undergo ring-opening reactions may play a role in its biological effects, potentially enhancing its interaction with biological macromolecules.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activities. For instance, derivatives containing the oxetane structure have shown effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 8 µg/mL, suggesting significant potency against pathogens .
Anticancer Activity
Research has explored the anticancer potential of pyridine-based compounds. A compound structurally related to this compound demonstrated selective inhibition of cancer cell proliferation in vitro. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .
Anti-inflammatory Effects
The anti-inflammatory properties of related pyridine derivatives have also been documented. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. IC50 values for COX inhibition have been reported in the micromolar range, demonstrating potential therapeutic applications in inflammatory diseases .
Study on Antimicrobial Activity
A high-throughput screening study evaluated the antimicrobial efficacy of various oxetane derivatives, including those similar to this compound. The results indicated significant activity against Gram-positive bacteria, with several compounds achieving MICs comparable to established antibiotics .
Evaluation of Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of pyridine-based compounds and tested their anticancer activity against multiple cancer cell lines. Notably, one analog exhibited a 50% reduction in cell viability at concentrations as low as 1 µM, indicating strong anticancer potential .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Pyridine with oxetane moiety | Antimicrobial, anticancer, anti-inflammatory |
2-(Oxetan-3-yloxy)pyridin-3-amine | Similar structure but different substitution pattern | Moderate antimicrobial activity |
4-(Oxetan-3-yloxy)pyrimidin-5-amine | Pyrimidine derivative | Anti-inflammatory |
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-methyl-2-(oxetan-3-yloxy)pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-11-9(2-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3,(H2,10,11) |
InChI Key |
IKIMTKHRAPYCMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OC2COC2 |
Origin of Product |
United States |
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